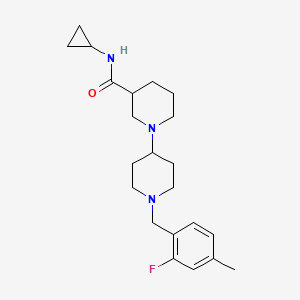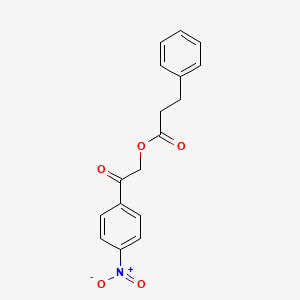![molecular formula C12H16N2O3 B5468374 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid, featuring a methyl group at the fourth position and a propylamino carbonyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with propyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-carboxy-3-{[(propylamino)carbonyl]amino}benzoic acid.
Reduction: 4-methyl-3-{[(propylamino)hydroxy]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The propylamino carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
4-methylbenzoic acid: Lacks the propylamino carbonyl group, making it less versatile in terms of chemical reactivity.
3-{[(propylamino)carbonyl]amino}benzoic acid: Lacks the methyl group, which may affect its biological activity and chemical properties.
4-methyl-3-aminobenzoic acid: Lacks the propylamino carbonyl group, resulting in different reactivity and applications.
Uniqueness
4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid is unique due to the presence of both the methyl and propylamino carbonyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-methyl-3-(propylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-6-13-12(17)14-10-7-9(11(15)16)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNVAXBNQYIIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B5468291.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
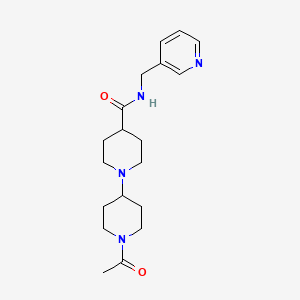
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
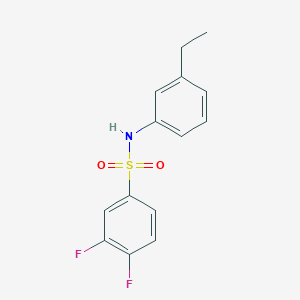
![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-hydroxyethanone](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)
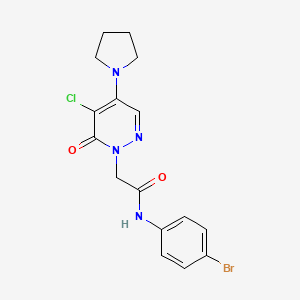
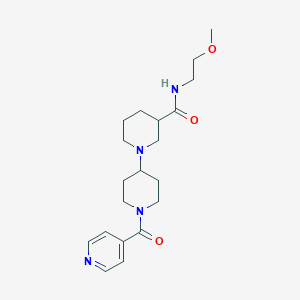
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)
